molecular formula C10H14N2O3 B15154793 N-(2,5-dimethoxyphenyl)glycinamide

N-(2,5-dimethoxyphenyl)glycinamide

Cat. No.: B15154793
M. Wt: 210.23 g/mol
InChI Key: QMTOWALSWYRNRY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)glycinamide is a glycinamide derivative featuring a 2,5-dimethoxyphenyl substituent. The methoxy groups at the 2- and 5-positions of the aromatic ring confer electron-donating effects, influencing electronic distribution and steric properties.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-7-3-4-9(15-2)8(5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)

InChI Key

QMTOWALSWYRNRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)glycinamide typically involves the reaction of 2,5-dimethoxyaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may include steps such as crystallization and purification using techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences :
    • The phenyl ring has 3,4-dimethoxy substituents instead of 2,5-dimethoxy.
    • Contains a benzamide group (aromatic amide) vs. a glycinamide (aliphatic amide).
  • Implications: The 3,4-dimethoxy pattern may enhance π-π stacking interactions with aromatic residues in biological targets compared to 2,5-substitution.
  • Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

Sulfonyl-Containing Glycinamides ( and )

  • Examples :
    • N²-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N²-phenylglycinamide (Ev4)
    • N²-[(2,5-Dichlorophenyl)sulfonyl]-N²-ethyl-N-(2-pyridinylmethyl)glycinamide (Ev5)
  • Structural Differences :
    • Sulfonamide groups replace the glycinamide’s primary amide.
    • 2,5-Dichlorophenyl substituents introduce electron-withdrawing halogens vs. methoxy groups.
  • Chlorine atoms improve hydrophobic interactions but reduce metabolic stability compared to methoxy groups.

Methyl N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)glycinate ()

  • Structural Differences :
    • Methyl ester replaces the glycinamide’s primary amide.
    • A methylsulfonyl group is appended to the glycine nitrogen.
  • Implications: The ester group enhances lipophilicity but may render the compound prone to hydrolysis in vivo.

Midodrine Hydrochloride ()

  • Structure: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride.
  • Key Differences: Contains a hydroxyethyl spacer and dimethylamino group, making it a prodrug. The 2,5-dimethoxyphenyl group is retained.
  • Implications :
    • Midodrine is metabolized to the active form, desglymidodrine, highlighting the importance of the 2,5-dimethoxy motif in α1-adrenergic receptor agonism.

Data Table: Structural and Functional Comparison

Compound Name Phenyl Substituents Functional Groups Key Properties/Applications Reference
N-(2,5-Dimethoxyphenyl)glycinamide 2,5-dimethoxy Glycinamide Potential CNS or metabolic targeting
Rip-B 3,4-dimethoxy Benzamide Higher lipophilicity, synthetic ease
Ev4 (Sulfonyl-glycinamide) 2,5-dichloro Sulfonamide, dimethyl groups Enhanced hydrogen bonding
Midodrine Hydrochloride 2,5-dimethoxy Hydroxyethyl, dimethylamino Prodrug for vasoconstriction

Research Findings and Trends

  • Substitution Patterns : The 2,5-dimethoxy configuration is critical in Midodrine’s activity, suggesting its analogs may share similar receptor-binding profiles .
  • Functional Groups : Sulfonamides (Ev4, Ev5) exhibit distinct solubility and binding properties compared to glycinamides, making them suitable for different therapeutic niches .
  • Synthetic Accessibility : Rip-B’s high yield (80%) underscores the feasibility of modifying phenyl substitution and amide groups for rapid analog development .

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